molecular formula C12H16OS2 B8522044 1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

1,3-Dithiaindane, 2-(3-methylbutyl)oxy-

Cat. No.: B8522044
M. Wt: 240.4 g/mol
InChI Key: BAAKQYVLPCAXGF-UHFFFAOYSA-N
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Description

The compound "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" features a bicyclic dithiaindane core (a fused benzene ring with two sulfur atoms at positions 1 and 3) substituted at position 2 with a 3-methylbutyloxy group.

Properties

Molecular Formula

C12H16OS2

Molecular Weight

240.4 g/mol

IUPAC Name

2-(3-methylbutoxy)-1,3-benzodithiole

InChI

InChI=1S/C12H16OS2/c1-9(2)7-8-13-12-14-10-5-3-4-6-11(10)15-12/h3-6,9,12H,7-8H2,1-2H3

InChI Key

BAAKQYVLPCAXGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1SC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "1,3-Dithiaindane, 2-(3-methylbutyl)oxy-" with structurally related compounds from the evidence, focusing on substituents, core functionalities, and applications.

Structural and Functional Comparison

Compound Core Structure Substituent Key Functional Groups Applications/Reactivity
1,3-Dithiaindane, 2-(3-methylbutyl)oxy- Dithiaindane (S,S-bicyclic) 3-Methylbutyloxy (O-linked) Ether, aromatic sulfur Hypothetical: Ligand design, catalysis
Ixazomib citrate () Proteasome inhibitor 3-Methylbutylamino Boronate, amide, dichlorobenzoyl Anticancer (proteasome inhibition)
3-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothioate () Phosphonothioate ester 3-Methylbutyl (S-linked) Phosphonothioate, tertiary amine Chemical agent (nerve agent analog)

Key Observations:

Substituent Linkage: The 3-methylbutyloxy group in the target compound is oxygen-linked, contrasting with the S-linked 3-methylbutyl in ’s phosphonothioate ester. Oxygen-linked ethers typically exhibit higher hydrolytic stability compared to thioesters, which are more reactive due to sulfur’s polarizability . In ixazomib (), the 3-methylbutylamino group contributes to prodrug activation, highlighting how alkyl chain substitution strategies vary across therapeutic agents .

Core Functionality: The dithiaindane core’s aromatic sulfur atoms may enhance π-stacking interactions or metal coordination, whereas the phosphonothioate core in ’s compound enables nucleophilic reactivity (e.g., acetylcholinesterase inhibition) .

Applications: While the target compound’s applications are unclear, analogs like ixazomib () demonstrate the pharmacological relevance of 3-methylbutyl derivatives in drug design.

Physicochemical Properties

  • Stability: The dithiaindane core’s aromaticity may confer thermal stability, contrasting with phosphonothioates’ susceptibility to hydrolysis .

Research Findings and Data Gaps

  • Synthesis: No direct synthesis data for the target compound exists in the evidence.
  • Biological Activity: The phosphonothioate in highlights sulfur’s role in modulating toxicity, while ixazomib () exemplifies alkyl-substituted prodrugs. These findings imply that the target compound’s bioactivity would depend on its sulfur core and substituent synergy .

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